Fragransin A2 is a naturally occurring tetrahydrofuran lignan primarily isolated from the aril (seed covering) of the Myristica fragrans plant, also known as nutmeg. [] It belongs to a class of compounds known as 2,5-bis-aryl-3,4-dimethyltetrahydrofuran lignans, characterized by their specific tetrahydrofuran ring structure with aromatic substituents. [] Fragransin A2 has garnered significant scientific interest due to its reported biological activities and potential applications in various fields.
Fragransin A2 is a naturally occurring lignan that exhibits notable cytotoxic properties, particularly against cancer cells. It is primarily derived from the tropical plant Calophyllum inophyllum, although it can also be isolated from Knema furfuracea. This compound belongs to a class of organic compounds known for their diverse biological activities, including anticancer effects.
Fragransin A2 is classified as a lignan, a type of polyphenolic compound that arises from the dimerization of phenylpropanoid units. Lignans are widely distributed in the plant kingdom and are known for their potential health benefits. Fragransin A2 has been identified in various plant species, with its most significant sources being Calophyllum inophyllum and Knema furfuracea. Its molecular formula is , and it has a molecular weight of 358.39 g/mol.
The synthesis of Fragransin A2 has been explored through several methods, emphasizing divergent synthesis strategies that allow for the generation of multiple products from common intermediates. Notable methods include:
These synthetic routes typically involve several steps, including the formation of γ-butyrolactones and subsequent reactions to build the complex structure characteristic of Fragransin A2.
The molecular structure of Fragransin A2 features a complex arrangement typical of lignans, characterized by multiple stereocenters. The compound consists of a tetrahydrofuran ring fused to a phenolic structure. Key structural data include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed to elucidate its structure and confirm its identity during synthesis .
Fragransin A2 undergoes various chemical reactions typical of phenolic compounds, including:
These reactions are crucial for both understanding the reactivity of Fragransin A2 and for developing synthetic analogues with potentially improved biological activities .
The mechanism of action for Fragransin A2 primarily revolves around its anticancer properties. Research indicates that it exerts cytotoxic effects on cancer cells through several pathways:
Fragransin A2 exhibits several notable physical and chemical properties:
Analytical techniques like High-Performance Liquid Chromatography (HPLC) are often used to assess purity and stability over time .
Fragransin A2 has garnered attention for its potential applications in various scientific fields:
Fragransin A2 is a biologically active tetrahydrofuran lignan gaining increasing attention in natural product pharmacology. As a secondary metabolite primarily isolated from Myristica fragrans (nutmeg), it exemplifies the structural complexity and therapeutic potential of plant-derived lignans. Its distinctive 2,5-diaryl-3,4-dimethyltetrahydrofuran backbone positions it as a valuable candidate for drug discovery, particularly in oncology and inflammation research. Unlike simple furanolignans, Fragransin A2’s stereochemically defined structure (with trans-dimethyl groups and specific aryl orientations) governs its unique bioactivity profile and molecular interactions [6] [9].
Fragransin A2 belongs to the 2,5-diaryl-3,4-dimethyltetrahydrofuran subclass of lignans, characterized by a central oxygenated furan ring with two aromatic phenylpropanoid units and adjacent methyl groups. Its structural specificity includes:
Table 1: Structural Features of Fragransin A2 vs. Related Lignans
Compound | Core Structure | Key Substitutions | Stereochemistry |
---|---|---|---|
Fragransin A2 | 3,4-Dimethyl-THF* | 3,4-di-OMe, 4-OH on both aryls | 2R,3R,4R,5R |
Veraguensin | 3,4-Dimethyl-THF | 3,4,3',5'-tetra-OMe | 2S,3R,4R,5S |
Galbelgin | 3,4-Dimethyl-THF | 3,4-di-OMe, 4-OH (asymmetric) | 2R,3S,4R,5R |
Talaumidin | 3,4-Dibenzyl-THF | Multiple OMe/OH groups | Complex chiral centers |
*THF: Tetrahydrofuran [6] [9] [10]
Fragransin A2 was first isolated in the late 20th century from the seeds of Myristica fragrans during phytochemical screenings of nutmeg’s bioactive components. Early structural elucidation relied on NMR and mass spectrometry, revealing its tetrahydrofuran lignan skeleton. The compound’s name derives from the genus epithet "fragrans", acknowledging its botanical origin. Total synthesis was achieved in 2007 via a BF₃·OEt₂-promoted deoxygenation/epimerization strategy, confirming its absolute configuration as (2R,3R,4R,5R) [6] [9]. Recent syntheses (e.g., 2024) employ efficient one-pot homologative γ-butyrolactonization, enabling gram-scale production for bioactivity studies [6].
Table 2: Key Milestones in Fragransin A2 Research
Year | Advance | Significance | |
---|---|---|---|
~1990s | Initial isolation from M. fragrans seeds | Structural characterization began | |
2007 | First stereoselective synthesis | Absolute configuration confirmed (2R,3R,4R,5R) | |
2014 | Cytotoxicity screening against cancer cell lines | Identified IC₅₀ values for H358 lung cancer cells | |
2024 | Divergent synthesis via γ-butyrolactonization | Enabled efficient multi-gram production | [6] [9] |
Myristica fragrans has been utilized for centuries in Ayurvedic, Unani, and Siddha medicine systems across South and Southeast Asia. While Fragransin A2 itself was not historically isolated, its plant source was prized for:
Traditional preparations (e.g., Jawarisb Pudina Wilaiti in Unani medicine) leveraged nutmeg’s crude extracts, implicitly containing Fragransin A2 alongside myristicin, elemicin, and other lignans. Healers often incorporated mace or seed kernels into poultices for wound healing and decoctions for digestive ailments, unknowingly harnessing the anti-inflammatory and antimicrobial effects of Fragransin A2 [5] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7